molecular formula C9H16 B3368821 1-Butenylcyclopentane CAS No. 219726-62-2

1-Butenylcyclopentane

Cat. No.: B3368821
CAS No.: 219726-62-2
M. Wt: 124.22 g/mol
InChI Key: VBTJJCNOBRVHLY-UHFFFAOYSA-N
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Description

1-Butenylcyclopentane is an organic compound with the molecular formula C9H16. It is a cycloalkane derivative where a butenyl group is attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butenylcyclopentane can be synthesized through various organic reactions. One common method involves the reaction of cyclopentane with butenyl halides under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

1-Butenylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butenylcyclopentane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies may explore its potential biological activity and interactions with various biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-butenylcyclopentane involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. For example, its oxidation products may act as inhibitors of certain enzymes or as signaling molecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butenylcyclopentane is unique due to the presence of the butenyl group, which imparts different chemical reactivity and physical properties compared to other cycloalkanes. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

[(E)-but-1-enyl]cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h3,6,9H,2,4-5,7-8H2,1H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTJJCNOBRVHLY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016244
Record name trans-1-Butenylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157724-07-7
Record name trans-1-Butenylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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